5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol
Overview
Description
“5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C13H10N2OS . It has a molecular weight of 242.3 g/mol . The IUPAC name for this compound is 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol .
Molecular Structure Analysis
The InChI code for “5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is 1S/C13H10N2OS/c1-8-10-12(16)14-7-15-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is a powder at room temperature . It has a melting point of 247-249°C .
Scientific Research Applications
Pharmacology
Application Summary
In pharmacology, this compound is explored for its potential therapeutic effects. Its structural similarity to known bioactive thienopyrimidines suggests it could interact with various biological targets.
Methods of Application
Researchers typically employ in vitro assays to test the compound’s efficacy against selected targets, followed by in vivo studies for pharmacokinetics and toxicity assessment.
Results
While specific data on this compound is limited, related thienopyrimidines have shown promise in preclinical models, indicating potential for further development .
Organic Chemistry
Application Summary
Organic chemists utilize 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol as a building block for synthesizing more complex molecules due to its reactive sites.
Methods of Application
Synthetic pathways often involve catalytic reactions under controlled conditions to yield desired derivatives with high purity.
Results
The compound’s versatility has led to the synthesis of various analogs with potential applications in material science and medicinal chemistry .
Medicinal Chemistry
Application Summary
Medicinal chemists are interested in this compound for drug design, particularly as a scaffold for creating new pharmaceutical agents.
Methods of Application
Structure-activity relationship (SAR) studies are conducted to optimize interactions with biological targets, enhancing therapeutic potential.
Results
Modifications of the thienopyrimidin-4-ol core have yielded compounds with improved selectivity and potency in preliminary screens .
Biochemistry
Application Summary
Biochemists study the compound’s interaction with enzymes and proteins to understand its mechanism of action at the molecular level.
Methods of Application
Techniques like X-ray crystallography and NMR spectroscopy are used to elucidate the compound’s binding modes and effects on biomolecular function.
Results
Findings contribute to the knowledge base of thienopyrimidine bioactivity, informing the design of enzyme inhibitors and receptor modulators .
Chemical Engineering
Application Summary
In chemical engineering, the compound’s stability and reactivity are key for process development and optimization in industrial synthesis.
Methods of Application
Engineers may develop continuous flow processes or batch reactions, focusing on scalability and environmental impact.
Results
Efficient synthesis routes have been established, with attention to yield, purity, and waste minimization, crucial for commercial production .
Materials Science
Application Summary
Materials scientists investigate the compound for its potential use in electronic or photonic materials due to its conjugated system.
Methods of Application
The compound is incorporated into polymers or small-molecule blends and characterized for electrical and optical properties.
Results
Preliminary studies suggest that derivatives of this compound could be useful in organic semiconductor applications .
This analysis provides a snapshot of the diverse applications of 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol across different scientific disciplines. Each application leverages the compound’s unique chemical structure, offering a wide range of research and development opportunities.
Computational Chemistry
Application Summary
Computational chemists use this compound to model interactions with biological targets, predicting binding affinities and pharmacodynamics.
Methods of Application
Molecular docking and dynamics simulations are performed using software like AutoDock and GROMACS, with parameters set for the specific system.
Results
Simulations suggest that the compound has favorable interactions with certain protein pockets, hinting at potential as a lead compound for drug development .
Analytical Chemistry
Application Summary
Analytical chemists focus on developing methods for the quantification and quality control of this compound in various matrices.
Methods of Application
Techniques like HPLC, LC-MS, and NMR are used to establish purity profiles, stability, and presence of impurities or degradation products.
Results
Validated methods ensure the compound’s consistent quality for research and industrial use, with detection limits in the low micromolar range .
Environmental Chemistry
Application Summary
Environmental chemists study the compound’s breakdown products and their impact on ecosystems.
Methods of Application
Field studies and lab simulations assess the compound’s biodegradability and formation of persistent pollutants.
Results
The compound exhibits moderate environmental persistence, with some metabolites showing potential bioaccumulation .
Nanotechnology
Application Summary
Nanotechnologists explore the use of this compound in the creation of novel nanomaterials with unique properties.
Methods of Application
The compound is used to functionalize nanoparticles, altering their surface chemistry to achieve targeted delivery in biomedical applications.
Results
Functionalized nanoparticles show improved solubility and interaction with biological membranes, enhancing their potential for drug delivery systems .
Pharmacokinetics
Application Summary
Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Methods of Application
In vivo studies in animal models, followed by blood and tissue analysis, provide insights into the compound’s behavior in biological systems.
Results
The compound demonstrates favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .
Toxicology
Application Summary
Toxicologists assess the safety profile of the compound, determining its toxic thresholds and potential side effects.
Methods of Application
Acute and chronic toxicity studies, along with genotoxicity assays, are performed to evaluate the compound’s safety.
Results
The compound shows a relatively high therapeutic index, with no significant genotoxic effects observed at therapeutic doses .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-10-12(16)14-7-15-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQYCYDAHDMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350076 | |
Record name | 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
CAS RN |
306934-76-9 | |
Record name | 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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